2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-
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Overview
Description
2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro- is a chemical compound with the molecular formula C21H18N2O. It is known for its unique structure, which combines a naphthalene ring with an indole moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro- typically involves the condensation of 4-dimethylaminonaphthaldehyde with indolin-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro- has several scientific research applications, including:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro- involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their function. The compound’s fluorescence properties also make it useful for imaging and tracking biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Dimethylamino-phenylmethylene)-1,3-dihydro-indol-2-one
- 3-(4-Dimethylamino-benzylidene)-1,3-dihydro-indol-2-one
Uniqueness
Compared to similar compounds, it offers better stability and stronger fluorescence, making it more suitable for specific research and industrial applications .
Properties
Molecular Formula |
C21H18N2O |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13- |
InChI Key |
VFCXONOPGCDDBQ-AQTBWJFISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O |
SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Synonyms |
3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one MAZ51 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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